TmPyPB exhibits properties that make it suitable for forming exciplexes. Exciplexes are excited-state complexes formed between two different molecules, which can emit light more efficiently than individual molecules. In OLED research, TmPyPB can be combined with another molecule to create an exciplex with desired light-emitting properties, particularly for achieving a blue emission which is challenging in OLED design [].
TmPyPB is also being investigated as a host material for OLEDs. Host materials are essential components in OLEDs that accommodate emissive guest molecules and facilitate efficient energy transfer for light emission. Research suggests TmPyPB has potential as a host material due to its suitable energy levels and good charge transport properties [].
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a compound characterized by its unique molecular structure that integrates multiple pyridine groups. With a molecular formula of C39H27N3 and a molecular weight of 537.65 g/mol, TmPyPB is recognized for its significant role in organic electronic devices, particularly as an electron transport layer and hole-blocking layer in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound exhibits a high triplet energy level and low-lying highest occupied molecular orbital (HOMO), making it an effective medium for charge transport and exciton formation in electronic applications .
In OLEDs, TmPyPB's mechanism of action relies on its molecular structure. The delocalized electrons within the aromatic system allow for efficient transport of electrons from the emissive layer to the cathode []. Additionally, the nitrogen atoms in the pyridyl groups can accept electrons from holes, preventing them from moving back into the emissive layer and quenching the electroluminescence [].
The synthesis of TmPyPB typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions to connect the pyridine groups to the phenyl backbone effectively. The synthesis process can be summarized as follows:
The compound can also be characterized through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
TmPyPB is primarily utilized in the following applications:
Studies have shown that TmPyPB interacts favorably with various hole transport materials, forming exciplexes that significantly enhance device performance. For instance, when blended with triphenylamine derivatives, TmPyPB facilitates efficient charge injection and reduces driving voltage requirements in OLEDs . The coordination of nitrogen atoms in TmPyPB with metals also plays a crucial role in improving electron injection efficiency from metal contacts.
Several compounds share structural or functional similarities with TmPyPB. Here are a few notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,3,5-Tris(phenyl)benzene | No pyridine groups | High thermal stability but lower electron mobility |
| 1,3-Di(pyridin-4-yl)benzene | Fewer pyridine groups | Limited application in OLEDs compared to TmPyPB |
| 1,3-Bis(3-pyridyl)benzene | Similar pyridine incorporation | Lower triplet energy level than TmPyPB |
| 4,4'-Bis(3-pyridyl)-biphenyl | Extended biphenyl structure | Enhanced charge transfer but less efficient than TmPyPB |
TmPyPB stands out due to its high triplet energy level and effective electron mobility, making it particularly advantageous for use in high-efficiency organic electronic devices .
1,3,5-Tri(m-pyridin-3-ylphenyl)benzene exhibits well-defined frontier molecular orbital energy levels that have been extensively characterized through both experimental measurements and theoretical calculations. The highest occupied molecular orbital energy level of this compound has been consistently reported across multiple independent studies, with values ranging from -6.75 to -6.8 electron volts [1] [2] [3]. The Ossila materials database reports the highest occupied molecular orbital level at -6.75 electron volts, while the Noctiluca database provides a slightly deeper value of -6.8 electron volts [1] [2]. These experimental determinations demonstrate the deep-lying nature of the highest occupied molecular orbital, which is critical for the compound's hole-blocking capabilities in electronic devices.
The lowest unoccupied molecular orbital energy level of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene has been measured at approximately -2.7 to -2.8 electron volts across different studies [1] [2] [4]. The Ossila database reports a lowest unoccupied molecular orbital level of -2.75 electron volts, while the Noctiluca source indicates -2.8 electron volts [1] [2]. This relatively shallow lowest unoccupied molecular orbital level facilitates efficient electron transport and injection from cathode materials in organic electronic devices.
| Property | Value (eV) | Source | Measurement Method |
|---|---|---|---|
| Highest Occupied Molecular Orbital | -6.75 | Ossila [1] | Experimental |
| Highest Occupied Molecular Orbital | -6.8 | Noctiluca [2] | Experimental |
| Lowest Unoccupied Molecular Orbital | -2.75 | Ossila [1] | Experimental |
| Lowest Unoccupied Molecular Orbital | -2.8 | Noctiluca [2] | Experimental |
| Lowest Unoccupied Molecular Orbital | ~-2.7 | Literature Review [4] | Literature Analysis |
The electronic band gap of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene, defined as the energy difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital levels, represents a fundamental electronic property that governs its optical and electrical behavior. Based on the experimentally determined frontier orbital energies, the band gap consistently measures approximately 4.0 electron volts [1] [2]. This value places the compound in the category of wide band gap organic semiconductors, which is advantageous for applications requiring high energy barriers and efficient charge blocking.
The band gap magnitude directly influences the optical absorption characteristics of the material. With a 4.0 electron volts band gap, 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene exhibits strong absorption in the ultraviolet region, with maximum absorption occurring at 254 nanometers in dichloromethane solution [1] [2]. This corresponds to the fundamental electronic transition between the frontier molecular orbitals and confirms the calculated band gap values.
The wide band gap nature of this compound contributes significantly to its performance as an electron transport and hole-blocking material. The deep highest occupied molecular orbital level creates a substantial energy barrier for hole injection, while the appropriately positioned lowest unoccupied molecular orbital level facilitates electron transport. This electronic structure makes the material particularly suitable for use in phosphorescent organic light-emitting diodes, where prevention of exciton quenching is crucial [3] [5].
Theoretical calculations using density functional theory methods have been employed to predict and validate the experimental band gap measurements. These computational studies provide additional insight into the electronic structure and confirm the wide band gap nature of the compound. The agreement between experimental and theoretical values supports the reliability of the reported electronic properties.
The electron mobility of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene has been extensively characterized through device-based measurements and represents one of its most important functional properties. Multiple independent studies have reported the electron mobility at 1.0 × 10⁻³ cm²V⁻¹s⁻¹, establishing this value as a reliable benchmark for the material [5] [6]. This electron mobility is significantly higher than many competing electron transport materials, making it particularly attractive for high-performance organic electronic devices.
Comparative studies with other electron transport materials reveal the superior electron mobility characteristics of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene. For example, 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) exhibits electron mobilities ranging from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²V⁻¹s⁻¹, which are generally lower than the consistent values observed for 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene [7]. This superior performance is attributed to the molecular structure, which features three pyridine rings that provide multiple pathways for electron transport.
The electron mobility demonstrates field-dependent behavior, as is common in organic semiconductors. Admittance spectroscopy measurements have been used to characterize this field dependence, revealing that the mobility increases with applied electric field [8]. This behavior is consistent with the hopping transport mechanism typical of organic materials, where higher electric fields facilitate charge carrier movement between localized states.
Device performance studies consistently demonstrate the impact of the high electron mobility on overall device efficiency. Organic light-emitting diodes incorporating 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene as the electron transport layer achieve higher efficiencies compared to devices using lower mobility materials [9] [10]. The external quantum efficiency of 20.1% reported for blue phosphorescent organic light-emitting diodes directly correlates with the superior electron transport properties [11].
| Material | Electron Mobility (cm²V⁻¹s⁻¹) | Application | Reference |
|---|---|---|---|
| 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene | 1.0 × 10⁻³ | Electron Transport Layer/Hole Blocking Layer | [5] [6] |
| 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ | Electron Transport Layer | [7] |
| 1,3-bis(3,5-dipyrid-3-yl-phenyl)benzene | Higher than 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | Electron Transport Layer | [7] |
The hole blocking efficiency of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene stems directly from its deep-lying highest occupied molecular orbital level, which creates a substantial energy barrier for hole injection and transport. With a highest occupied molecular orbital level of -6.7 to -6.8 electron volts, the compound effectively prevents hole leakage from the emissive layer to the electron transport layer in organic light-emitting diode devices [12] [6]. This deep highest occupied molecular orbital level is among the most favorable characteristics for hole blocking applications in organic electronics.
The hole blocking mechanism operates through energy level alignment considerations. When 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene is positioned adjacent to emissive materials or hole transport layers, the significant energy offset between the highest occupied molecular orbital levels creates an insurmountable barrier for hole injection. This barrier effectively confines holes within the intended regions of the device, improving charge balance and reducing non-radiative recombination pathways [13] [14].
Comparative analysis with other hole blocking materials demonstrates the superior performance of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene. For instance, bis(1-phenyl-1H-benzo[d]imidazole)phenylphosphine oxide, another efficient hole blocking material, requires a higher energy barrier of 0.39 electron volts at the interface compared to 0.78 electron volts for 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene, indicating more effective hole blocking by the latter material [15]. This superior hole blocking capability translates directly to improved device efficiencies and reduced efficiency roll-off at higher current densities.
The triplet energy level of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene represents a critical parameter for its application in phosphorescent organic light-emitting diodes and thermally activated delayed fluorescence systems. The compound exhibits a triplet energy level of 2.8 electron volts, as determined through phosphorescence spectroscopy measurements at low temperature [13] [16]. This high triplet energy level is essential for preventing triplet exciton transfer from emissive dopants to the transport layer, which would otherwise result in efficiency losses.
The triplet energy level measurement requires specialized experimental techniques due to the forbidden nature of triplet-singlet transitions in organic molecules with small spin-orbit coupling. Phosphorescence spectroscopy performed at 77 Kelvin using appropriate phosphorescence spectrophotometers provides the most reliable determination of triplet energy levels [13]. The onset of phosphorescence emission corresponds directly to the energy of the lowest triplet state, yielding the 2.8 electron volts value for 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene.
The high triplet energy level enables effective exciton confinement in phosphorescent organic light-emitting diode applications. When blue phosphorescent emitters with triplet energies around 2.6-2.7 electron volts are employed, the 2.8 electron volts triplet level of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene provides sufficient energy offset to prevent exciton leakage [13]. This confinement is crucial for maintaining high device efficiency and preventing the reverse intersystem crossing processes that would otherwise reduce quantum efficiency.
Comparative studies with other electron transport materials highlight the advantage of the high triplet energy level. Materials such as 2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine exhibit lower triplet energy levels of 2.44 electron volts, which can lead to triplet exciton transfer and efficiency losses when used with certain phosphorescent emitters [14]. The 2.8 electron volts triplet energy of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene provides a wider safety margin for exciton confinement across different emitter systems.
The relationship between molecular structure and triplet energy level has been explored through theoretical calculations. The extended conjugation system comprising the central benzene ring and three pyridyl-phenyl substituents contributes to the overall electronic structure while maintaining sufficient triplet energy for device applications [1]. The nitrogen atoms in the pyridine rings play a crucial role in modulating the electronic properties without significantly lowering the triplet energy level.
| Property | Value | Source | Measurement Method |
|---|---|---|---|
| Triplet Energy Level | 2.8 eV | Multiple Studies [13] [16] | Phosphorescence Spectroscopy |
| Electron Mobility | 1.0 × 10⁻³ cm²V⁻¹s⁻¹ | Device Studies [5] [6] | Device Characterization |
| Hole Blocking Efficiency | High (deep Highest Occupied Molecular Orbital) | Performance Analysis [12] [13] | Device Performance Analysis |
| Application Temperature | Room Temperature | Various Studies | Operational Testing |